molecular formula C4H6O3S2 B7949169 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

Cat. No.: B7949169
M. Wt: 166.2 g/mol
InChI Key: XPRMLSQMZDFCCC-UHFFFAOYSA-N
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Description

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is a thioperoxoic acid derivative characterized by a unique combination of thioic and hydroxycarbonothioyl functional groups. The compound’s structure includes an ethanethioic acid backbone (CH₃COSH) modified by a methoxy-linked hydroxythiocarbonyl substituent (-OCH₂C(S)OH). This dual functionality confers distinctive chemical reactivity, particularly in redox and nucleophilic substitution reactions.

Properties

IUPAC Name

2-(2-oxo-2-sulfanylethoxy)ethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S2/c5-3(8)1-7-2-4(6)9/h1-2H2,(H,5,8)(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMLSQMZDFCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)S)OCC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid typically involves the reaction of a hydroxy compound with a carbonothioylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form alcohols or thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism by which 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and thioester groups can participate in hydrogen bonding and covalent interactions with enzymes or other proteins, affecting their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is compared to structurally related thioperoxoic acids, ethanethioic esters, and methoxy-substituted derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid C₄H₈O₃S₂ Ethanethioic acid, hydroxythiocarbonyl High reactivity in sulfur transfer; potential catalyst
Ethanethioic acid, S-[2-[bis(4-chlorophenyl)methoxy]ethyl] ester C₁₇H₁₆Cl₂O₂S Ethanethioic ester, aryl methoxy Lipophilic; used in polymer stabilization
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ Methoxy, phenylacetic acid Chiral resolving agent; asymmetric synthesis
2-Methoxyphenoxyacetic acid C₉H₁₀O₄ Methoxyphenoxy, acetic acid Plant growth regulator; herbicide intermediate
Ethane(dithioperoxoic) acid C₂H₄O₂S₂ Dithioperoxoic acid Oxidizing agent; unstable in aqueous media

Key Findings

Reactivity and Stability: The target compound’s hydroxythiocarbonyl group enhances electrophilic sulfur reactivity compared to simpler ethanethioic esters (e.g., ’s compound), which lack this substituent. This makes it more prone to nucleophilic attack but less stable under acidic conditions . Unlike ethane(dithioperoxoic) acid (C₂H₄O₂S₂), which decomposes readily in water, the methoxy linkage in the target compound may improve hydrolytic stability, similar to 2-methoxyphenoxyacetic acid’s resistance to hydrolysis .

Solubility and Lipophilicity: The hydroxythiocarbonyl group increases polarity compared to aryl-substituted ethanethioic esters (e.g., ’s compound), suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). However, it is less lipophilic than (R)-(-)-2-methoxy-2-phenylacetic acid, which is favored in nonpolar media .

This contrasts with 2-methoxyphenoxyacetic acid, which is primarily used in agrochemical synthesis .

Biological Activity

The compound 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid , also known as a thioacid derivative, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and antiviral properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid can be represented as follows:

  • Molecular Formula : C₅H₈O₃S₂
  • Molecular Weight : 192.25 g/mol

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₅H₈O₃S₂
Molecular Weight192.25 g/mol
Functional GroupsThioester, Hydroxy

Antibacterial Activity

Research indicates that 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid exhibits significant antibacterial properties. A study conducted by Astakala et al. demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings due to antibiotic resistance. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating its potential as a therapeutic agent in combating resistant bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of various fungal species, including Candida albicans and Aspergillus niger. The observed MIC values ranged from 16 to 64 µg/mL, suggesting that the compound could serve as an alternative treatment for fungal infections .

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Preliminary studies indicated that it possesses anti-HIV integrase activity, which is crucial for the viral replication cycle. The compound's structural features may contribute to its ability to inhibit viral enzymes effectively .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC (µg/mL)
AntibacterialMRSA32
AntifungalCandida albicans16
AntifungalAspergillus niger64
AntiviralHIVNot specified

Case Study 1: Efficacy Against MRSA

In a controlled laboratory setting, the efficacy of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid was assessed against several MRSA strains. The study involved comparing the compound with standard antibiotics such as vancomycin and linezolid. Results indicated that while traditional antibiotics had higher MIC values, the thioacid derivative showed comparable efficacy at lower concentrations, highlighting its potential as a novel antibacterial agent .

Case Study 2: Antifungal Screening

A separate investigation focused on the antifungal properties of the compound involved testing against clinical isolates of Candida species. The results demonstrated that the compound not only inhibited growth but also exhibited fungicidal activity at higher concentrations. This suggests that it could be developed into a topical treatment for fungal infections .

Research Findings and Future Directions

Recent studies have emphasized the need for further research into the mechanisms underlying the biological activities of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid. Understanding these mechanisms will be crucial for optimizing its use in clinical settings and developing new therapeutic strategies.

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